N-(3-Methyl-2-butenyl)phthalimide
Overview
Description
N-(3-Methyl-2-butenyl)phthalimide is a chemical compound that is part of a broader class of phthalimides, which are known for their diverse applications in material science, pharmaceuticals, and organic synthesis. Phthalimides are characterized by the presence of the phthalimide moiety, a bicyclic structure consisting of a benzene ring fused to an imide group. The specific compound , N-(3-Methyl-2-butenyl)phthalimide, is not directly mentioned in the provided papers, but the general class of phthalimides is well-represented with various derivatives and their applications being discussed.
Synthesis Analysis
The synthesis of phthalimide derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of a new dicarboxylic acid derivative bearing three preformed imide rings was achieved through the condensation of N-(3,5-diaminophenyl)phthalimide and trimellitic anhydride . Another paper describes the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide by reacting in situ generated ArTe− with N-(2-bromoethyl)phthalimide . Additionally, a cobalt-catalyzed direct carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides using benzene-1,3,5-triyl triformate as a CO source is reported . These studies demonstrate the versatility of synthetic approaches to phthalimide derivatives.
Molecular Structure Analysis
The molecular structure of phthalimide derivatives is crucial for their properties and applications. The paper on N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide provides detailed structural characterization, including bond lengths and the formation of a novel heterocycle upon reaction with RuCl3 . Another study reports the structure of N-(nitramino)phthalimide established by X-ray diffraction and confirmed by NMR spectroscopy .
Chemical Reactions Analysis
Phthalimide derivatives undergo various chemical reactions that are essential for their applications. For example, the photochemistry of N-phenyl phthalonimide leads to the formation of substituted dihydroisocoumarins in the presence of tertiary amines . The methylation of N-(nitramino)phthalimide results in a mixture of N-methyl and O-methyl isomers, with the latter containing a high-nitrogen-oxygen fragment . These reactions highlight the reactivity of phthalimide derivatives and their potential for generating novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalimide derivatives are influenced by their molecular structure. The polymers derived from triimide-dicarboxylic acid exhibit excellent solubility in various solvents and possess high glass-transition temperatures and thermal stability . Similarly, polyimides synthesized from N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide show high glass transition temperatures and enhanced thermal stabilities . These properties make phthalimide derivatives suitable for high-performance materials.
Scientific Research Applications
Anticonvulsant Properties
N-(3-Methyl-2-butenyl)phthalimide and its derivatives have been studied for their anticonvulsant properties. A study by Bailleux, Vallée, Nuyts, and Vamecq (1994) explored a series of N-phenylphthalimides, including N-(3-amino-2-methylphenyl)phthalimides, for their effectiveness against seizures induced by electroshock and pentylenetetrazol in mice. Some compounds showed potent activity against these seizures and were also evaluated for their neurologic toxicity (Bailleux et al., 1994).
Antimicrobial Activity
Another study by Solanki (2022) highlighted the antimicrobial potential of N-hydroxyl methyl phthalimide derivatives. These derivatives were tested against various plant pathogens, revealing their significant toxicity to fungi. This study suggests the possible application of these compounds in addressing plant diseases (Solanki, 2022).
Anxiolytic Activity
Hassanzadeh, Rabbani, Khodarahmi, and Moosavi (2012) conducted a study on the anxiolytic effects of phthalimide derivatives. Their research showed that specific derivatives, like N-benzoyl 3-nitro-phthalimide, could produce anxiolytic activity, offering potential therapeutic applications for anxiety disorders (Hassanzadeh et al., 2012).
Material Science Applications
In the field of material science, phthalimide derivatives have been explored for their properties in polymer science. Jayakumar, Balaji, and Nanjundan (2000) synthesized copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate, which were characterized for their solubility, thermal stability, and molecular weight. This research indicates the utility of these compounds in developing new polymeric materials (Jayakumar et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-(3-methylbut-2-enyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJFTLLMRKUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=O)C2=CC=CC=C2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166643 | |
Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methyl-2-butenyl)phthalimide | |
CAS RN |
15936-45-5 | |
Record name | 2-(3-Methyl-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15936-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015936455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Methyl-2-butenyl)phthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Methyl-2-buten-1-yl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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